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Compound of Interest |

Compound Name: 5-(3'-Hydroxybenzyl)hydantoin
CAS No.: 216956-20-6
Cat. No.: B016291

Chemical Identity & Structural Context

Compound: 5-(3'-Hydroxybenzyl)hydantoin CAS Registry Number: 216956-20-6 Molecular
Formula: C10H10N203 Molecular Weight: 206.20 g/mol IUPAC Name: 5-[(3-
hydroxyphenyl)methyllimidazolidine-2,4-dione

Structural Significance

This compound represents a meta-substituted phenol derivative of the hydantoin scaffold.
Unlike its para-substituted isomer (the hydantoin of tyrosine), the meta-hydroxyl group induces
unique electronic shielding effects on the aromatic ring, creating a distinct spectroscopic
fingerprint.[1] It is often encountered as a metabolite or impurity in the synthesis of
phenylalanine-derived hydantoins.

Synthesis Pathway (Bucherer-Bergs Reaction)

The most authoritative route for synthesis—and the source of specific impurities—is the
Bucherer-Bergs reaction starting from 3-hydroxybenzaldehyde.
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Figure 1: The Bucherer-Bergs multicomponent synthesis pathway.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 5-(3'-Hydroxybenzyl)hydantoin is characterized by the asymmetry of the
meta-substituted aromatic ring and the rigidity of the hydantoin core.

Solvent System: DMSO-ds is the requisite solvent due to the polarity of the hydantoin ring and
the phenolic hydroxyl group.

'H NMR Analysis (Proton)

The proton spectrum is defined by three distinct regions: the exchangeable heteroatoms, the
aromatic zone (ABCD system), and the aliphatic linker.[1]
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(flanked by two
NH-3 10.45+0.1 Broad Singlet 1H C=0). Most

acidic/deshielded

1]

Phenolic OH.
Shift varies with

OH 9.25+0.1 Broad Singlet 1H )
concentration/te

mp.[1]

Amide NH. Less
NH-1 790+0.1 Broad Singlet 1H acidic than NH-3.

[1]

Meta-proton.
H-5' 7.05-7.10 Triplet (t) 1H Coupled to H-4'
and H-6".

Isolated between
H-2' 6.60 - 6.65 Singlet (s) 1H alkyl and OH.[1]

Narrow coupling.

Ortho to alkyl,

H-6' 6.65-6.70 Doublet (d) 1H
para to OH.[1]

Ortho to OH,
para to alkyl.[1]
Shielded by OH.

[1]

H-4' 6.55 - 6.60 Doublet (dd) 1H

Chiral center.
Coupled to

H-5 4.25-4.35 ddd / t 1H . .
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6 protons.[1]

H-6 2.85-2.95 Multiplet 2H Benzylic CHa.

Diastereotopic

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268436/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

splitting often
collapses to a

pseudo-doublet.

[1]

Expert Insight: The key differentiator from the para-isomer (Tyrosine hydantoin) is the aromatic
region.[1] The para-isomer shows a clean AA'BB' doublet pair. The meta-isomer (this
compound) displays a complex 4-spin system where H-2' appears as a distinct narrow signal
due to lack of ortho-coupling.

13C NMR Analysis (Carbon)

The carbon spectrum confirms the hydantoin scaffold and the specific substitution pattern of
the phenol.[1]
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to methylene.
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C-5' 129.5 Aromatic CH affected by OH
shielding.
C-6' 120.1 Aromatic CH Ortho to alkyl.
) Ortho to OH and Alky!l
Cc-2' 116.5 Aromatic CH )
(sterically crowded).[1]
Ortho to OH, para to
Cc-4 113.8 Aromatic CH Alkyl.[1] Most
shielded.
) Hydantoin chiral
C-5 59.2 Methine CH
center.[1]
C-6 36.5 Methylene CH: Benzylic linker.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, particularly for the hydantoin "fingerprint

region.[1]

e 3400 - 3200 cm~* (Broad):O-H and N-H Stretching. The phenolic OH and hydantoin NH
groups engage in strong hydrogen bonding, broadening this region.[1]
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e 1770 cm~* (Medium/Sharp):C=0 Stretch (C-2). The carbonyl at position 2, constrained in the
5-membered ring.

e 1720 cm~? (Strong):C=0[1] Stretch (C-4). The amide-like carbonyl, typically the most intense
band.

e 1600 & 1585 cm~t:Aromatic C=C. Characteristic "breathing" modes of the benzene ring.[1]

1250 cm~1:C-O Stretch. Phenolic carbon-oxygen bond.[1]

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or Electron Impact (El).[1] Molecular lon: [M+H]*
= 207.07 m/z (ESI+); M* = 206 m/z (El).[1]

Fragmentation Logic

The fragmentation pattern is dictated by the stability of the benzyl cation and the fragility of the
hydantoin ring.

e Tropylium Formation (m/z 107): Cleavage of the benzylic bond generates the
hydroxytropylium ion (C7H70%), the base peak in EL.[1]

» RDA Cleavage: Retro-Diels-Alder type collapse of the hydantoin ring releases isocyanic acid

(HNCO).[1]
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Figure 2: Primary mass spectrometric fragmentation pathways.

Experimental Protocol: Sample Preparation

To ensure data integrity matching the values above, follow this specific preparation protocol.

NMR Sample Prep[1]

e Drying: Dry the solid 5-(3'-Hydroxybenzyl)hydantoin under vacuum over P20s for 4 hours
to remove hydration water which interferes with the OH/NH signals.[1]

e Solvent: Use DMSO-ds (99.9% D). Do not use CDClIs or Methanol-ds; the compound is
sparingly soluble in chloroform, and methanol will exchange the OH/NH protons, erasing key
diagnostic signals.[1]

o Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent.

e Acquisition: Run *H NMR with a standard pulse sequence (30° pulse) and a relaxation delay
(d1) of at least 2.0 seconds to allow full relaxation of the rigid aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-(3'-
Hydroxybenzyl)hydantoin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016291#spectroscopic-data-nmr-ir-mass-spec-of-5-
3-hydroxybenzyl-hydantoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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